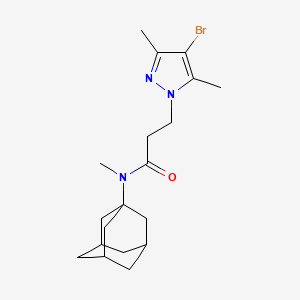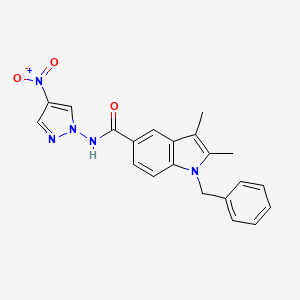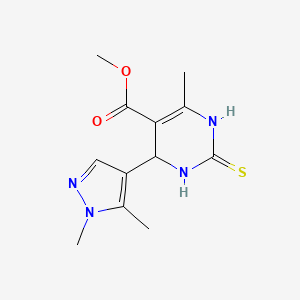![molecular formula C21H25ClN4O B14928378 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-[(2Z)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzohydrazide](/img/structure/B14928378.png)
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-[(2Z)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[221]HEPT-2-YLIDEN)BENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a bicyclic heptane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with benzohydrazide: The chlorinated pyrazole is coupled with benzohydrazide in the presence of a base like triethylamine.
Formation of the bicyclic heptane structure: This step involves the reaction of the intermediate with a bicyclic ketone under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the benzohydrazide moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE
- **4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE
Uniqueness
The presence of the chlorine atom on the pyrazole ring and the bicyclic heptane structure makes 4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE unique. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C21H25ClN4O |
|---|---|
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
4-[(4-chloropyrazol-1-yl)methyl]-N-[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]benzamide |
InChI |
InChI=1S/C21H25ClN4O/c1-20(2)16-8-9-21(20,3)18(10-16)24-25-19(27)15-6-4-14(5-7-15)12-26-13-17(22)11-23-26/h4-7,11,13,16H,8-10,12H2,1-3H3,(H,25,27)/b24-18- |
Clave InChI |
YGYFFKUTSVRNMU-MOHJPFBDSA-N |
SMILES isomérico |
CC1(C2CCC1(/C(=N\NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl)/C2)C)C |
SMILES canónico |
CC1(C2CCC1(C(=NNC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl)C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14928297.png)
![2-chloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B14928302.png)
![7-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928306.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide](/img/structure/B14928311.png)

![6-amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14928316.png)

![ethyl 5-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14928335.png)
![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B14928348.png)
![1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14928350.png)

![3-[(2-Chlorobenzoyl)amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14928359.png)
![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928360.png)
![methyl 2-{[({(4E)-1-(2-methylpropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14928377.png)
